molecular formula C18H16ClN5O2S B6441829 5-chloro-6-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile CAS No. 2549041-13-4

5-chloro-6-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile

Cat. No. B6441829
CAS RN: 2549041-13-4
M. Wt: 401.9 g/mol
InChI Key: KHEOBZOTNLUAMD-UHFFFAOYSA-N
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Description

The compound appears to contain several structural features common to many biologically active molecules . It has a benzothiadiazine-1,1-dioxide ring, a diazepane ring, and a pyridine ring . Benzothiadiazine-1,1-dioxides have been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The benzothiadiazine-1,1-dioxide ring, in particular, can exist in various tautomeric forms .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the benzothiadiazine-1,1-dioxide ring can react with various nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiadiazine-1,1-dioxide and pyridine rings could potentially make the compound more lipophilic .

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is part of the compound, has been reported to have antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial agents.

Antiviral Activity

The compound has a similar structure to 3-(1,1-dioxo-2H-1,2,4-benzothiadiazine-3-yl)-4-hydroxy-2(1H)-quinolinones, which have been screened as HCV polymerase inhibitors . This suggests that the compound could potentially have antiviral applications, particularly against HCV.

Antihypertensive Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antihypertensive activity . This suggests that the compound could potentially be used in the treatment of hypertension.

Antidiabetic Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antidiabetic activity . This suggests that the compound could potentially be used in the treatment of diabetes.

Anticancer Activity

A series of new 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives have been synthesized and evaluated in vitro for their antiproliferative activity . This suggests that the compound could potentially have anticancer applications.

Antifungal Activity

Several derivatives of compounds incorporating 1,3,4-thiadiazole, 1,3,4-oxadiazole and oxazolidin-2-one rings have been shown to display moderate to good antifungal activities . This suggests that the compound could potentially have antifungal applications.

Mechanism of Action

Future Directions

Future research could involve further exploration of the biological activities of this compound and related compounds. This could include testing the compound against various biological targets and in different disease models .

properties

IUPAC Name

5-chloro-6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2S/c19-15-10-13(11-20)12-21-18(15)24-7-3-6-23(8-9-24)17-14-4-1-2-5-16(14)27(25,26)22-17/h1-2,4-5,10,12H,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEOBZOTNLUAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=C(C=C(C=N4)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile

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